molecular formula C5H5NO5 B1174725 N-methyldepsipeptide CAS No. 148156-31-4

N-methyldepsipeptide

Cat. No.: B1174725
CAS No.: 148156-31-4
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyldepsipeptide is a cyclodepsipeptide characterized by alternating ester and amide bonds in its macrocyclic structure, with N-methylation of specific amino acid residues. It is biosynthesized by the fungal enzyme enniatin synthetase, a multifunctional non-ribosomal peptide synthetase (NRPS) encoded by the esyn1 gene in Fusarium species such as Fusarium scirpi . The N-methylation confers resistance to proteolytic degradation, enhancing its stability and bioavailability .

Properties

CAS No.

148156-31-4

Molecular Formula

C5H5NO5

Synonyms

N-methyldepsipeptide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclodepsipeptides

Structural and Functional Comparisons

Cyclodepsipeptides share a macrocyclic scaffold but differ in ring size, amino acid composition, and post-translational modifications. Below is a comparative analysis of N-methyldepsipeptide and key analogs:

Compound Ring Size Key Features Biological Activity Source
This compound (e.g., Enniatins) 6-membered Alternating D-Hyiv (α-hydroxy-isovaleric acid) and L-amino acids; N-methylation Antifungal, ionophoric, phytotoxic Fusarium scirpi
PF1022A 8-membered Four N-methylated amino acids; linear ester bonds Anthelmintic (vs. nematodes) Rosellinia spp.
Sansalvamide A 5-membered Four N-methylated residues; cyclic depsipeptide Antitumor (inhibits pancreatic cancer cells) Marine fungus
AM-Toxins 4-membered Cyclotetradepsipeptide; non-methylated Host-specific phytotoxicity Alternaria spp.
Zygosporamide 5-membered Contains β-alanine and N-methyl-valine Antifungal, cytotoxic Zygosporium spp.

Key Structural Insights :

  • Ring Size : Smaller rings (e.g., 4-membered AM-Toxins) often exhibit host-specific toxicity, while larger rings (e.g., 8-membered PF1022A) show broader anthelmintic activity .
  • N-Methylation : Present in PF1022A, sansalvamide A, and this compound, this modification enhances proteolytic resistance but varies in position and density .
Pharmacological and Therapeutic Profiles
Parameter This compound PF1022A Sansalvamide A
Bioactivity Broad-spectrum antifungal Nematode-specific Selective antitumor
Mechanism Ionophore (K+ transport) Neuromuscular paralysis Proteasome inhibition
Toxicity Moderate (mammalian cells) Low (target-specific) High (apoptosis induction)
Clinical Status Preclinical studies Approved (veterinary use) Experimental (Phase I/II)

Notable Findings:

  • Enniatins (N-methyldepsipeptides) disrupt mitochondrial function in Candida albicans at IC₅₀ values of 2–10 µM .
  • Sansalvamide A analogs (e.g., N-methylsansalvamide) show IC₅₀ values of 0.5–2 µM against pancreatic cancer lines .

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